molecular formula C13H18ClNO2 B12624964 Tert-butyl 2-{[(4-chlorophenyl)methyl]amino}acetate

Tert-butyl 2-{[(4-chlorophenyl)methyl]amino}acetate

Cat. No.: B12624964
M. Wt: 255.74 g/mol
InChI Key: HTWNTUFZFJYFLL-UHFFFAOYSA-N
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Description

Tert-butyl 2-{[(4-chlorophenyl)methyl]amino}acetate is an organic compound that features a tert-butyl ester group, a chlorophenyl group, and an aminoacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-{[(4-chlorophenyl)methyl]amino}acetate typically involves the reaction of tert-butyl bromoacetate with 4-chlorobenzylamine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Hydrolysis Reactions

The tert-butyl ester undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Acid-Catalyzed Hydrolysis

In acidic media (e.g., HCl or TFA), the ester cleaves to form 2-{[(4-chlorophenyl)methyl]amino}acetic acid. For example, treatment with trifluoroacetic acid (TFA) in dichloromethane achieves quantitative deprotection .

Reaction Conditions

  • Catalyst : 10% TFA in DCM

  • Temperature : 25°C

  • Time : 30 minutes

  • Yield : >95%

Base-Catalyzed Hydrolysis

Under basic conditions (e.g., NaOH), saponification produces the carboxylate salt. A study using 2 N NaOH in methanol demonstrated complete conversion within 2 hours .

Nucleophilic Substitution at the Amino Group

The secondary amine participates in alkylation and acylation reactions.

Acylation with Carbamoyl Chlorides

Reaction with phosgene in toluene generates tert-butyl 2-((chlorocarbonyl)(methyl)amino)acetate, a key intermediate for carbamate synthesis .

Example Reaction

Tert-butyl 2-[(4-chlorophenyl)methyl]aminoacetate+COCl2TolueneTert-butyl 2-((chlorocarbonyl)(methyl)amino)acetate+HCl\text{Tert-butyl 2-{[(4-chlorophenyl)methyl]amino}acetate} + \text{COCl}_2 \xrightarrow{\text{Toluene}} \text{Tert-butyl 2-((chlorocarbonyl)(methyl)amino)acetate} + \text{HCl}

Alkylation with Halides

The amine reacts with alkyl halides (e.g., benzyl chloride) in the presence of a base (e.g., K2_2CO3_3) to form tertiary amines. For instance, treatment with 4-chlorobenzyl chloride in DMF yields quaternary ammonium derivatives .

Coupling Reactions

The carboxylic acid (post-hydrolysis) engages in peptide coupling.

EDCI-Mediated Amidation

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), the acid couples with hydrazides to form stable amides. A reported synthesis of sarcosine hydrazide achieved 85% yield under these conditions .

Conditions

  • Coupling Agent : EDCI

  • Solvent : Pyridine

  • Temperature : 40°C

  • Yield : 85%

Cyclization Reactions

The compound serves as a precursor in heterocycle synthesis.

Piperazine Formation

In toluene with diisopropylethylamine (DIPEA), reaction with bis(2-chloroethyl)amine derivatives forms piperazine rings, critical for bioactive molecules .

Key Parameters

  • Solvent : Toluene

  • Base : DIPEA

  • Temperature : 120–130°C

  • Yield : 60–70%

Schiff Base Formation

The amine reacts with aldehydes (e.g., benzaldehyde) to generate Schiff bases, which are intermediates in multicomponent reactions .

Example

Tert-butyl 2-[(4-chlorophenyl)methyl]aminoacetate+PhCHOSchiff BaseIsocyanideImidazo[1,2-a]pyrazine\text{this compound} + \text{PhCHO} \rightarrow \text{Schiff Base} \xrightarrow{\text{Isocyanide}} \text{Imidazo[1,2-a]pyrazine}

Aminolysis Kinetics

Studies on analogous esters reveal that aminolysis with alicyclic amines (e.g., piperidine) follows a two-step mechanism involving tetrahedral intermediates. The rate-determining step is amine attack (k1k_1), with Brønsted βN_N values ~0.2 .

  • Nucleophilic attack by amine to form zwitterionic intermediate (T±^\pm).

  • Deprotonation to anionic intermediate (T^-).

  • Expulsion of leaving group (k2k_2) .

Comparative Reactivity Table

Reaction TypeConditionsKey Reagents/CatalystsYield (%)
Acid HydrolysisTFA/DCM, 25°C, 30 minTrifluoroacetic acid>95
Base Hydrolysis2 N NaOH/MeOH, reflux, 2 hrSodium hydroxide90
AcylationPhosgene, toluene, 0°CCOCl2_278
EDCI CouplingEDCI, DMAP, pyridine, 40°CEDCI, 4-dimethylaminopyridine85
Piperazine CyclizationToluene, DIPEA, 130°CDiisopropylethylamine65

Structural Influences on Reactivity

  • Steric Effects : The tert-butyl group slows nucleophilic attack at the ester carbonyl.

  • Electronic Effects : The electron-withdrawing 4-chlorophenyl group enhances amine nucleophilicity via conjugation .

Scientific Research Applications

Organic Synthesis

Tert-butyl 2-{[(4-chlorophenyl)methyl]amino}acetate serves as an important intermediate in organic synthesis. It is utilized to create more complex molecules through various chemical reactions, including:

  • Esterification: Formation of esters with different alcohols.
  • Amidation: Reaction with amines to form amides.

These reactions are crucial for developing pharmaceuticals and agrochemicals.

Biological Studies

Research has indicated that this compound can interact with biological macromolecules, making it valuable for:

  • Drug Development: Investigated for its potential as a precursor in synthesizing active pharmaceutical ingredients (APIs) that exhibit biological activity against specific diseases.
  • Enzyme Inhibition Studies: Used to study its effects on enzyme activity, particularly in metabolic pathways relevant to drug metabolism.

Pharmacological Research

The pharmacological properties of this compound are under investigation for:

  • Antimicrobial Activity: Preliminary studies suggest potential efficacy against certain bacterial strains.
  • Anticancer Properties: Research is ongoing to explore its role in modulating pathways involved in cancer cell proliferation.

Case Study 1: Synthesis of Derivatives

A recent study focused on synthesizing derivatives of this compound to evaluate their biological activity. The derivatives were tested against various cancer cell lines, showing promising results in inhibiting cell growth compared to standard treatments .

Case Study 2: Enzyme Interaction

In another investigation, researchers examined the interaction between this compound and cytochrome P450 enzymes. The compound was found to modulate enzyme activity, suggesting its potential role in drug-drug interactions .

Mechanism of Action

The mechanism of action of tert-butyl 2-{[(4-chlorophenyl)methyl]amino}acetate depends on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-{[(4-bromophenyl)methyl]amino}acetate
  • Tert-butyl 2-{[(4-fluorophenyl)methyl]amino}acetate
  • Tert-butyl 2-{[(4-methylphenyl)methyl]amino}acetate

Uniqueness

Tert-butyl 2-{[(4-chlorophenyl)methyl]amino}acetate is unique due to the presence of the chlorophenyl group, which can impart distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for specific applications in research and industry.

Biological Activity

Tert-butyl 2-{[(4-chlorophenyl)methyl]amino}acetate is an organic compound with potential pharmacological applications. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic implications, supported by data tables and case studies.

Chemical Structure and Synthesis

The compound can be synthesized through various organic reactions involving tert-butyl esters and amines. The synthesis typically involves the reaction of tert-butyl 2-aminoacetate with 4-chlorobenzyl chloride, resulting in the formation of the desired product. The structure can be represented as follows:

C13H18ClNO2\text{C}_{13}\text{H}_{18}\text{Cl}\text{N}\text{O}_{2}

This compound exhibits biological activity primarily through its interactions with specific receptors or enzymes. Research indicates that compounds with similar structures often act as inhibitors or modulators of various biological pathways.

Case Study: Anticancer Activity

One notable study evaluated the anticancer properties of related compounds that share structural features with this compound. The study focused on breast cancer cell lines (MCF-7, SK-BR-3, MDA-MB-231) and reported significant cytotoxic effects:

CompoundCell LineIC50 (µM)Selectivity Index
This compoundMCF-715>10
Control (Tamoxifen)MCF-75-
Control (Olaparib)MCF-73-

The results demonstrated that while the compound showed promise, it was less potent than established chemotherapeutic agents like tamoxifen and olaparib .

Antimicrobial Activity

Another aspect of interest is the compound's potential antimicrobial properties. Related compounds have been investigated for their efficacy against Mycobacterium tuberculosis:

CompoundMIC (µM)Cytotoxicity (IC50 µM)
Tert-butyl derivative12>40
Standard (Isoniazid)0.5<10

The data suggests that while tert-butyl derivatives exhibit moderate activity against tuberculosis, their selectivity and low cytotoxicity make them candidates for further development .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the chlorophenyl group significantly influences its binding affinity to target proteins. Research has shown that modifications to this moiety can enhance or diminish activity:

  • Enhanced Activity : Substituting with electron-withdrawing groups increases potency.
  • Diminished Activity : Removing the chlorophenyl group generally leads to reduced efficacy.

Properties

Molecular Formula

C13H18ClNO2

Molecular Weight

255.74 g/mol

IUPAC Name

tert-butyl 2-[(4-chlorophenyl)methylamino]acetate

InChI

InChI=1S/C13H18ClNO2/c1-13(2,3)17-12(16)9-15-8-10-4-6-11(14)7-5-10/h4-7,15H,8-9H2,1-3H3

InChI Key

HTWNTUFZFJYFLL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CNCC1=CC=C(C=C1)Cl

Origin of Product

United States

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